molecular formula C7H4INO2 B008628 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 19932-87-7

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B008628
CAS No.: 19932-87-7
M. Wt: 261.02 g/mol
InChI Key: ISXIMZPIWYVLBD-UHFFFAOYSA-N
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Description

6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one: is a chemical compound with the molecular formula C7H4INO2 and a molecular weight of 261.02 g/mol It is a derivative of benzoxazole, characterized by the presence of an iodine atom at the 6th position and a dihydro-1,3-benzoxazol-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the iodination of 2,3-dihydro-1,3-benzoxazol-2-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its iodine atom can be replaced with radioactive isotopes for imaging and tracing studies .

Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 6-Iodo-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, often facilitating the binding of the compound to its target. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

6-iodo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXIMZPIWYVLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476200
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19932-87-7
Record name 6-Iodo-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19932-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-iodo-2,3-dihydro-1,3-benzoxazol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Crude 4-Iodosalicylic acid (1.0 g, 3.8 mmol) is dissolved in THF (28 mL) and Et3N (1.15 mL, 8.2 mmol). DPPA (1.7 mL, 7.8 mmol) is added. This is heated at 70° C. overnight. The reaction mixture is then partitioned between H2O and EtOAc. The organic layer is dried and concentrated. Purification by silica gel chromatography (9/1, CH2Cl2/EtOAc) yields 472 mg crude intermediate. Trituration with ether yields 6-iodo-3H-benzooxazol-2-one (369 mg, 37%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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